3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purino[7,8-a]imidazole core, which is a fused bicyclic system, and is substituted with methoxyethyl, dimethyl, and trifluoromethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purino[7,8-a]imidazole derivatives with different substituents. Examples include:
- 2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
- 2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(methyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-1,7-dimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c1-11-10-26-14-15(24(2)18(29)25(16(14)28)8-9-30-3)23-17(26)27(11)13-6-4-12(5-7-13)19(20,21)22/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUHWODBKQXAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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